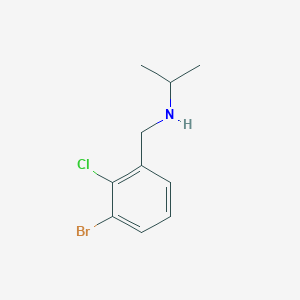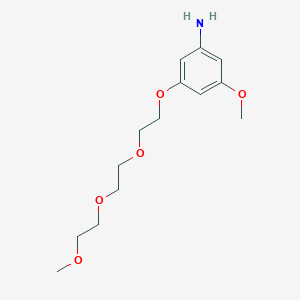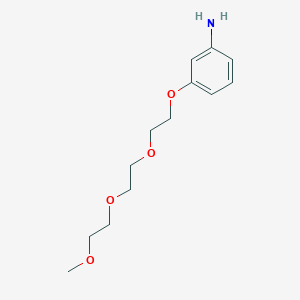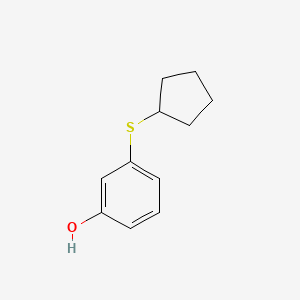
m-PEG3-Hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-PEG3-Hydrazide is a polyethylene glycol (PEG) derivative with a hydrazide functional group. This compound is widely used in various scientific research fields due to its unique properties, such as increased water solubility and the ability to form stable hydrazone bonds with aldehydes and ketones . The hydrophilic PEG chain enhances the solubility of the compound in aqueous solutions, making it an ideal candidate for various applications in chemistry, biology, and medicine .
Preparation Methods
The synthesis of m-PEG3-Hydrazide involves several steps. One common method is the nucleophilic displacement reaction, where the alkoxide of PEG reacts with a suitable electrophile . Another approach involves the reductive amination of PEG-aldehyde or PEG-amine . These methods typically require specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
m-PEG3-Hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the hydrazide group to other functional groups, such as carboxylic acids.
Reduction: The hydrazide group can be reduced to form amines.
Substitution: The hydrazide group can react with aldehydes and ketones to form hydrazone bonds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and aldehydes or ketones for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
m-PEG3-Hydrazide is extensively used in scientific research due to its versatility:
Mechanism of Action
The primary mechanism of action of m-PEG3-Hydrazide involves the formation of hydrazone bonds with aldehydes and ketones. This reaction is highly specific and forms stable covalent bonds, which can remain intact in biological systems for extended periods. The PEG chain enhances the solubility and stability of the compound, allowing it to be used in various applications without interfering with cellular functions .
Comparison with Similar Compounds
m-PEG3-Hydrazide is unique due to its hydrazide functional group and PEG chain. Similar compounds include:
m-PEG3-Amine: This compound has an amine group instead of a hydrazide group, making it suitable for different types of reactions.
m-PEG3-Carboxylic Acid: This compound has a carboxylic acid group, which can be used for conjugation with amines.
m-PEG3-Thiol: This compound has a thiol group, which can form disulfide bonds with other thiol-containing molecules.
Each of these compounds has unique properties and applications, but this compound stands out due to its ability to form stable hydrazone bonds and its enhanced solubility in aqueous solutions .
Properties
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxy]propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O4/c1-12-4-5-14-7-6-13-3-2-8(11)10-9/h2-7,9H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJMLYJDSDRJZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCC(=O)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B7978218.png)


![2-[(Azetidin-3-yl)formamido]-N-(2-methoxyethyl)acetamide](/img/structure/B7978231.png)


![5-Bromo-2-[2-(2-methoxyethoxy)ethoxy]-3-methylpyridine](/img/structure/B7978274.png)


![Benzyl[(3-bromo-5-methylphenyl)methyl]amine](/img/structure/B7978304.png)

